1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine ring and a thiophenylethanone moiety. Its structural complexity arises from the fusion of a partially saturated pyrazolopyridine system, a piperazine spacer, and a thiophene-containing ketone group. The synthesis likely involves multi-step reactions, including coupling of pre-functionalized intermediates (e.g., chloroacetyl chloride with piperidine derivatives, as seen in analogous syntheses ).
Properties
IUPAC Name |
1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-17(13-15-5-3-11-25-15)20-7-9-21(10-8-20)18(24)16-12-14-4-1-2-6-22(14)19-16/h3,5,11-12H,1-2,4,6-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJRLAMGUXPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CC4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a tetrahydropyrazolo moiety and a thiophene ring. This unique structure contributes to its diverse biological activities.
Molecular Formula: C16H20N4OS
Molecular Weight: 320.42 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration purposes)
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions with various molecular targets, leading to multiple pharmacological effects. Research indicates that it may exhibit:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains.
- Antidepressant Effects: It may influence neurotransmitter systems, particularly serotonin and norepinephrine.
- Anti-inflammatory Properties: Potential inhibition of pro-inflammatory cytokines has been noted.
Antimicrobial Activity
Studies have demonstrated that the compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Neurotransmitter Modulation
The compound's interaction with serotonin receptors suggests potential antidepressant properties. It may enhance serotonergic transmission, which is crucial in mood regulation.
Anti-inflammatory Pathways
Research indicates that the compound may inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds in the same class, providing insights into their potential applications.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Antidepressant Activity
- Some derivatives of this compound have been linked to the modulation of serotonin receptors, suggesting potential antidepressant effects. This activity is crucial for developing new treatments for mood disorders and could lead to novel antidepressant therapies.
2. Antioxidant Properties
- The compound shows significant antioxidant properties, which are vital in combating oxidative stress and related diseases. Its ability to scavenge free radicals enhances cellular defense mechanisms, potentially protecting against various oxidative stress-related conditions.
3. Antimicrobial Activity
- Preliminary studies indicate that similar compounds exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis. The piperazine group enhances interaction with bacterial targets, making it a candidate for further investigation in antimicrobial therapies.
4. Hepatitis B Inhibition
- Some derivatives act as core protein allosteric modulators for the hepatitis B virus, inhibiting viral replication by binding to core proteins and altering their functions. This property highlights its potential in antiviral drug development.
Structure-Activity Relationship (SAR)
Understanding the Structure-Activity Relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo and piperazine rings can significantly affect potency and selectivity against specific biological targets:
- Substituent Effects : The introduction of electron-withdrawing groups enhances binding affinity to target proteins.
- Ring Modifications : Alterations in ring size or saturation can lead to improved pharmacokinetic properties.
Several studies have explored the pharmacological potential of compounds related to 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone:
- Antidepressant Effects : Research has indicated that specific derivatives modulate serotonin receptors effectively. These findings support further investigation into their use as antidepressants.
- Antioxidant Activity : Studies have demonstrated the compound's ability to scavenge free radicals in vitro, suggesting its potential role in developing antioxidant therapies.
- Antimicrobial Studies : Investigations into its antibacterial properties have shown promising results against Mycobacterium tuberculosis, warranting further exploration in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocycles, including tetrazole-piperidinyl ethanones, pyrazolopyrimidinones, and tetrahydroimidazopyridines. Below is a detailed comparison based on synthesis, structural features, and reported properties.
Key Observations:
Saturation may also improve solubility, a critical factor in drug design.
Thiophene vs. Tetrazole Substituents: The thiophenylethanone group in the target compound differs from the tetrazole-piperidinyl ethanones in . Thiophene’s electron-rich π-system may facilitate π-π stacking interactions in biological targets, whereas tetrazoles are often used as bioisosteres for carboxylic acids .
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential coupling of the tetrahydropyrazolo[1,5-a]pyridine and piperazine units, contrasting with the one-pot methods for tetrahydroimidazopyridines .
Research Implications and Limitations
- Structural Diversity : The tetrahydropyrazolo[1,5-a]pyridine scaffold offers a unique platform for developing kinase inhibitors, given its resemblance to ATP-binding motifs in kinase domains.
- Data Gaps : Absence of explicit biological or pharmacokinetic data for the target compound limits direct functional comparisons. Further studies are needed to evaluate its binding affinities and ADMET properties.
- Synthetic Challenges : The multi-step synthesis inferred from and may pose scalability issues, necessitating optimization for industrial applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : The synthesis requires multi-step protocols involving:
-
Coupling of tetrahydropyrazolo[1,5-a]pyridine and piperazine : Use carbodiimide-based coupling agents (e.g., DCC or EDCI) to activate the carbonyl group for nucleophilic attack by the piperazine nitrogen .
-
Thiophene-2-yl ethanone integration : Employ Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions to attach the thiophene moiety .
-
Yield optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility vs. ethanol for crystallization) to improve purity .
Table 1: Synthesis Optimization Parameters
Q. How can structural elucidation be performed to confirm the compound’s identity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the tetrahydropyrazolo ring (δ 2.5–3.5 ppm for CH₂ groups), piperazine protons (δ 2.8–3.2 ppm), and thiophene aromatic protons (δ 6.8–7.5 ppm) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., calculated m/z 412.1784 vs. observed 412.1786) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and thiophene C-S vibrations (690–710 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
-
Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., GPCRs or kinases). Focus on hydrogen bonding between the piperazine nitrogen and Asp/Glu residues and π-π stacking with the thiophene ring .
-
MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate binding free energies (ΔG) .
Table 2: Predicted Binding Affinities
Target Protein Docking Score (kcal/mol) Key Interactions 5-HT₂A receptor -9.2 H-bond with Asp155, π-stacking with Phe339 COX-2 -8.7 Hydrophobic interaction with Val523
Q. What strategies resolve contradictions in spectral data during structural analysis?
- Methodological Answer :
- Dynamic NMR : Resolve overlapping piperazine proton signals by varying temperature (e.g., 25°C to 50°C) to observe coalescence effects .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals via correlation spectroscopy (e.g., linking tetrahydropyrazolo CH₂ groups to adjacent carbons) .
- Crystallography : If crystalline, use X-ray diffraction to resolve regiochemistry of the thiophene substitution .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodological Answer :
-
Piperazine modifications : Replace with morpholine or thiomorpholine to assess impact on solubility and target engagement .
-
Thiophene substitution : Introduce electron-withdrawing groups (e.g., NO₂) at the 5-position to enhance electrophilic reactivity .
Table 3: SAR Trends for Analogues
Modification Bioactivity Trend (IC₅₀) Solubility (LogP) Piperazine → morpholine 5-HT₂A affinity ↓ 2-fold LogP: 2.1 → 1.8 Thiophene-2-yl → 5-NO₂-thiophene COX-2 inhibition ↑ 50% LogP: 3.2 → 3.6
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Kinase inhibition assays : Use ADP-Glo™ to measure ATP consumption in target kinases (e.g., JAK2 or EGFR) .
- Cellular uptake studies : Radiolabel the compound with ³H or ¹⁴C and quantify accumulation in cell lines via scintillation counting .
Q. How to address low solubility in aqueous buffers during bioassays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- pH adjustment : Ionize the piperazine group (pKa ~9.5) by preparing phosphate buffers at pH 7.4 to improve aqueous dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
